molecular formula C16H19NO3S2 B2690614 N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide CAS No. 1795442-01-1

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide

Cat. No.: B2690614
CAS No.: 1795442-01-1
M. Wt: 337.45
InChI Key: PAIHZCGDWYPNPZ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes an oxane ring, a thiophene ring, and a benzenesulfonamide moiety, suggests potential for various chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and suitable coupling reactions, such as Suzuki or Stille coupling.

    Formation of the benzenesulfonamide moiety: This can be done by reacting benzenesulfonyl chloride with an amine precursor under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This leads to the inhibition of bacterial growth. The presence of the oxane and thiophene rings may confer additional biological activities through interactions with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide: can be compared with other sulfonamides such as:

Uniqueness

The unique combination of the oxane and thiophene rings in this compound may provide distinct chemical and biological properties compared to other sulfonamides. This could result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Biological Activity

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of an oxane ring, a thiophene moiety, and a benzenesulfonamide group, which collectively contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H19NO2S2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{2}\text{S}_{2}

This formula indicates a complex arrangement that facilitates various interactions with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors, particularly those involved in inflammatory and metabolic pathways. Sulfonamides are known to inhibit the activity of carbonic anhydrases and other enzymes, which can lead to various pharmacological effects including anti-inflammatory and antibacterial activities.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases. For instance, a study on related benzenesulfonamides demonstrated significant inhibition of type II carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma .
  • Inflammation Modulation : The compound may also modulate inflammatory responses through inhibition of the NLRP3 inflammasome pathway. This pathway plays a critical role in various diseases, including Alzheimer's disease and myocardial infarction, highlighting the compound's potential therapeutic applications .

In Vivo Studies

  • Animal Models : In vivo studies involving animal models have shown that similar sulfonamide derivatives can effectively reduce inflammation and improve outcomes in models of acute myocardial infarction. Doses around 30 mg/kg were found to significantly limit infarct size and improve cardiac function .
  • Metabolism and Pharmacokinetics : The metabolism of this compound has been studied using HPLC-MS/MS techniques in animal models. Identified metabolites include hydroxylated forms that may contribute to the overall pharmacological profile of the compound .

Case Study 1: Carbonic Anhydrase Inhibition

A detailed investigation into the inhibition of carbonic anhydrase by related compounds revealed that modifications on the sulfonamide moiety significantly affect potency. The study identified several analogues with improved inhibitory activity, suggesting that structural variations could enhance therapeutic efficacy against conditions like glaucoma .

Case Study 2: NLRP3 Inflammasome Inhibition

In a study evaluating the effects of benzenesulfonamide analogues on the NLRP3 inflammasome, it was found that specific structural features were crucial for enhancing anti-inflammatory activity. These findings suggest that this compound may hold promise as a lead compound for developing new anti-inflammatory drugs .

Data Tables

Compound Target Enzyme IC50 (μM) Effect
JC124NLRP3 Inflammasome0.42Significant anti-inflammatory effect
Related SulfonamideCarbonic Anhydrase II0.55Inhibition observed

Properties

IUPAC Name

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c18-22(19,16-6-2-1-3-7-16)17(13-15-5-4-12-21-15)14-8-10-20-11-9-14/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIHZCGDWYPNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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